N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazolopyridazine core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety are known to have a broad range of biological activities and can interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
The mode of action of these compounds involves their interaction with their targets, leading to changes in cellular processes. For instance, 1,3,4-oxadiazole derivatives have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis and repair, gene expression, and cell proliferation, and their inhibition can lead to the suppression of cancer cell growth .
Biochemical Pathways
The affected biochemical pathways depend on the specific targets of these compounds. For example, the inhibition of thymidylate synthase can disrupt the synthesis of thymidine monophosphate, a critical component of DNA. Similarly, the inhibition of topoisomerase II can interfere with DNA replication and transcription, while the inhibition of HDAC can alter gene expression .
Result of Action
The molecular and cellular effects of these compounds’ actions can include the inhibition of cell proliferation, induction of cell cycle arrest, and triggering of apoptosis . These effects can result from the disruption of critical cellular processes such as DNA synthesis and repair, gene expression, and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Core: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: This can be accomplished through an amidation reaction using propanoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
- **N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group and the 4-methylphenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-4-7-19(8-5-17)20-9-11-23-27-28-24(30(23)29-20)12-13-25(31)26-15-14-18-6-10-21(32-2)22(16-18)33-3/h4-11,16H,12-15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVUIABQDSRMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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